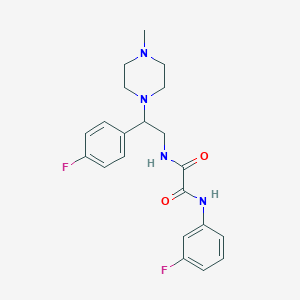

N1-(3-fluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Description

This oxalamide derivative features a 3-fluorophenyl group on the N1 position and a 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl substituent on the N2 position. The fluorine atoms enhance lipophilicity and metabolic stability, while the 4-methylpiperazine moiety may confer affinity for central nervous system (CNS) targets, such as serotonin or dopamine receptors, based on structural parallels with psychoactive pharmaceuticals .

Properties

IUPAC Name |

N'-(3-fluorophenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F2N4O2/c1-26-9-11-27(12-10-26)19(15-5-7-16(22)8-6-15)14-24-20(28)21(29)25-18-4-2-3-17(23)13-18/h2-8,13,19H,9-12,14H2,1H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FILWTMCVDFKCQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide typically involves multiple steps:

Formation of the Intermediate: The initial step involves the reaction of 3-fluoroaniline with oxalyl chloride to form N-(3-fluorophenyl)oxalamide.

Addition of the Piperazine Moiety: The intermediate is then reacted with 4-methylpiperazine in the presence of a base such as triethylamine to yield the final product.

The reaction conditions often include solvents like dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling of reagents and solvents to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(3-fluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the oxalamide group to an amine.

Substitution: The fluorophenyl groups can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

N1-(3-fluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Biological Studies: The compound is used in research to understand its interactions with various biological targets, including receptors and enzymes.

Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-(3-fluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors or enzymes involved in metabolic pathways. The compound’s fluorophenyl groups and piperazine moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Flavoring Agents: S336 and Regulatory Approvals

Compound : N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4)

- Substituents : 2,4-Dimethoxybenzyl (N1) and pyridinylethyl (N2).

- 16.099) to replace monosodium glutamate (MSG) in sauces and snacks .

- Safety: No-observed-effect level (NOEL) of 100 mg/kg bw/day in rats, with margins of safety exceeding 33 million in Europe and the USA .

- Contrast : Unlike the target compound, S336 lacks fluorinated groups and piperazine, prioritizing taste modulation over CNS activity.

Antimicrobial Oxalamides (GMC Series)

Examples :

- GMC-1: N1-(4-bromophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide

- GMC-4: N1-(1,3-dioxoisoindolin-2-yl)-N2-(4-fluorophenyl)oxalamide

- Substituents : Halogenated phenyl (N1/N2) and isoindoline-dione (cyclic imide).

- Activity : Designed for antimicrobial applications, leveraging halogenated aromatic rings and electron-withdrawing imide groups .

- Contrast : The target compound’s methylpiperazine and dual fluorophenyl groups may enhance blood-brain barrier penetration compared to the GMC series’ imide-based structures.

Phenethyl-Substituted Oxalamides (Compounds 19–23)

Examples :

- Compound 19: N1-(2-Bromophenyl)-N2-(4-methoxyphenethyl)oxalamide

- Compound 23: N1-(3-Chloro-5-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide

- Substituents : Varied halogenated phenyl (N1) and 4-methoxyphenethyl (N2).

- Synthesis : Prepared via coupling reactions (30–83% yields) and characterized by NMR and ESI-MS .

- Contrast : The target compound’s 4-methylpiperazine likely improves solubility and receptor interaction compared to the methoxyphenethyl group, which prioritizes aromatic stacking.

Kinase-Targeted Analogues (Regorafenib Derivatives)

Example : N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c)

- Substituents : Trifluoromethylphenyl (N1) and pyridinyloxy-phenyl (N2).

- Application : Designed for kinase inhibition (e.g., anticancer activity) with a focus on bulky, electron-deficient groups .

- Contrast : The target compound’s methylpiperazine may redirect activity toward neurotransmitter receptors rather than kinase domains.

Structural and Functional Analysis Table

Biological Activity

N1-(3-fluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

- Molecular Formula : CHFNO

- Molecular Weight : 396.43 g/mol

This compound features a unique arrangement of fluorinated phenyl groups and a piperazine moiety, which may contribute to its biological activity.

Anticonvulsant Properties

Research has indicated that compounds structurally similar to this compound exhibit anticonvulsant properties. A study published in the European Journal of Medicinal Chemistry demonstrated that these compounds could effectively reduce seizure activity in animal models, suggesting potential therapeutic applications for epilepsy treatment .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation in various biological systems. The exact mechanisms are still under investigation, but initial findings indicate that it may modulate cytokine release and alter signaling pathways associated with inflammation .

The proposed mechanism of action for this compound involves its interaction with various molecular targets:

- Receptor Binding : The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects.

- Enzyme Inhibition : It is hypothesized that the compound inhibits enzymes involved in inflammatory processes, potentially leading to reduced inflammation and pain .

Study Overview

A series of studies have been conducted to evaluate the biological activity of this compound. Key findings from these studies include:

| Study Focus | Findings |

|---|---|

| Anticonvulsant Activity | Demonstrated significant seizure reduction in animal models . |

| Anti-inflammatory Effects | Inhibited pro-inflammatory cytokines in vitro . |

| Enzyme Interaction | Potential inhibition of COX enzymes, affecting pain pathways . |

Q & A

Q. SAR insights :

- Fluorophenyl position : 3-F substitution enhances kinase inhibition (e.g., RSK2) compared to 4-F analogs .

- Piperazine methylation : N-methylation reduces off-target binding to serotonin receptors, improving CNS specificity .

Data table :

| Modification | Target Affinity (Ki, nM) | Selectivity vs. Analog |

|---|---|---|

| 3-Fluorophenyl | 12.3 ± 1.5 (RSK2) | 5x > 4-Fluorophenyl |

| 4-Methylpiperazine | 8.9 ± 0.8 (Dopamine D2) | 3x > Unsubstituted |

(Advanced) What methodologies are recommended for elucidating the compound’s mechanism of action?

- Target identification : Use CRISPR-Cas9 screening or affinity proteomics (e.g., pull-down assays with biotinylated probes) .

- Binding kinetics : Perform SPR to measure kon/koff rates for receptor-ligand interactions .

- Pathway analysis : Transcriptomic profiling (RNA-seq) post-treatment to identify dysregulated pathways (e.g., MAPK/ERK in cancer) .

(Basic) How can researchers validate the compound’s purity and structural integrity?

- Analytical techniques :

- NMR : Confirm proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) .

- Mass spectrometry : ESI-MS for molecular ion ([M+H]+ m/z 429.5) .

- HPLC : Purity ≥95% with C18 column (acetonitrile/water gradient) .

(Advanced) What strategies mitigate metabolic instability in preclinical models?

- Metabolite identification : Use liver microsomes + LC-MS/MS to detect oxidative deamination or piperazine ring cleavage .

- Structural tweaks : Replace labile groups (e.g., 4-methylpiperazine → spirocyclic amines) to block CYP450 oxidation .

(Basic) What are the recommended in vitro assays for initial activity screening?

- Oncology : Cell viability (MTT) in HCT-116 (colon cancer) .

- Neurology : cAMP modulation in SH-SY5Y (neuroblastoma) .

- Enzyme inhibition : Fluorescence-based kinase assays (e.g., RSK2) .

(Advanced) How can computational modeling guide lead optimization?

- Docking studies : Use AutoDock Vina to predict binding poses with RSK2 (PDB: 6TWR) .

- MD simulations : Assess piperazine flexibility and hydrogen-bonding stability over 100-ns trajectories .

(Basic) What safety precautions are required for handling this compound?

- Toxicity : Potential hepatotoxicity (IC50 ~10 µM in HepG2). Use PPE (gloves, lab coat) and conduct work in a fume hood .

- Disposal : Incinerate in compliance with EPA guidelines for halogenated organics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.